molecular formula C15H21BrN2O2 B1376799 Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate CAS No. 1361116-24-6

Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B1376799
CAS No.: 1361116-24-6
M. Wt: 341.24 g/mol
InChI Key: BFTKUPXCLAHBIB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21BrN2O2 and its molecular weight is 341.24 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate, with the CAS number 1289388-24-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BrN2O2C_{15}H_{21}BrN_{2}O_{2}, with a molecular weight of 342.23 g/mol. The compound features a pyrrolidine ring substituted with a bromopyridine moiety, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, compounds with brominated pyridine derivatives have shown effectiveness against various cancer cell lines, including colon carcinoma (HCT-15) and liver carcinoma (HepG-2) .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
This compoundHCT-15TBDOngoing Study
Similar Brominated Pyridine DerivativesHepG-2< 30
Compound 24bHCT-15< 10

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in tumor growth and proliferation. For example, compounds with similar structures have been shown to interact with CDK4/6 kinases, leading to cell cycle arrest in cancer cells .

Neuropharmacological Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may also possess neuropharmacological activities. The presence of the pyrrolidine ring is often associated with enhanced central nervous system penetration, which could lead to potential applications in treating neurological disorders.

Case Study: Anticonvulsant Activity

A study investigating the anticonvulsant properties of related pyrrolidine derivatives found that certain structural modifications significantly increased efficacy against seizure models in rodents. While specific data for this compound is still under investigation, the potential for similar activity exists based on structural analogs .

Safety and Toxicology

Preliminary toxicity assessments indicate that while many pyrrolidine derivatives are well-tolerated at therapeutic doses, further studies are required to establish the safety profile of this compound. Standard assays for cytotoxicity and genotoxicity will be necessary to ensure safe application in clinical settings.

Properties

IUPAC Name

tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-11(10-18)9-12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTKUPXCLAHBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate

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